5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole

描述

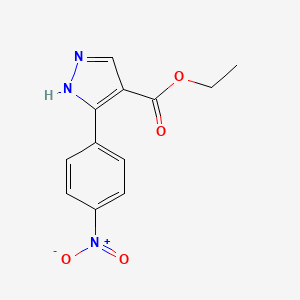

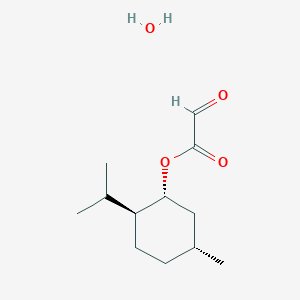

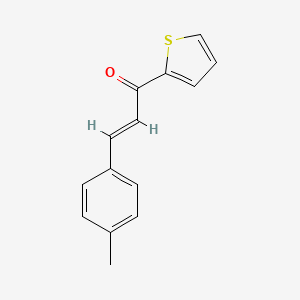

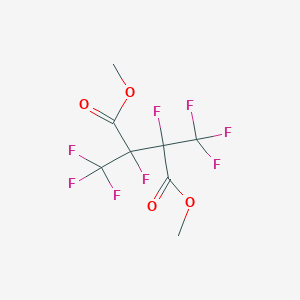

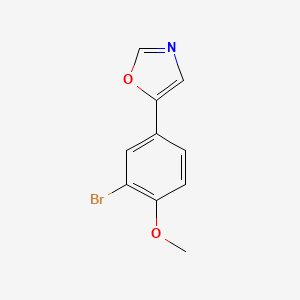

“5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a phenyl group that is substituted with a bromo group at the 3-position and a methoxy group at the 4-position .

Molecular Structure Analysis

The molecular structure of “5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” would consist of an oxazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have a bromo group at the 3-position and a methoxy group at the 4-position .科学研究应用

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The bromo-substituent in the compound could potentially be replaced with an organoboron reagent in the presence of a palladium catalyst .

Synthesis of Bromophenols

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could serve as a precursor in the synthesis of bromophenols . Bromophenols are a group of compounds isolated from marine algae, and they have been shown to possess a variety of biological activities .

Anti-Inflammatory Applications

Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have demonstrated anti-inflammatory effects . For example, a novel synthetic marine bromophenol derivative displayed powerful anti-inflammatory effects and could be used in the treatment of acute pyelonephritis .

Antimicrobial Applications

Bromophenols have also shown antimicrobial properties . Therefore, 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could potentially be used to synthesize new antimicrobial agents .

Anticancer Applications

The compound could potentially be used in the development of anticancer drugs . Bromophenols have demonstrated anticancer activities, and the bromo-substituent in the compound could contribute to these effects .

Antidiabetic Applications

Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have shown antidiabetic effects . Therefore, the compound could potentially be used in the development of new antidiabetic drugs .

作用机制

Target of Action

The primary target of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is the Polycomb Repressive Complex 2 (PRC2) . PRC2 is an epigenetic transcriptional repression system, whose catalytic subunit (ENHANCER OF ZESTE HOMOLOG 2, EZH2 in animals) is responsible for trimethylating histone H3 at lysine 27 (H3K27me3) .

Mode of Action

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole interacts with its target, PRC2, by inhibiting its activity . This inhibition reduces the total amount of H3K27me3 in a dose-dependent fashion . The reduction of H3K27me3 disrupts the normal function of PRC2, leading to changes in gene expression.

Biochemical Pathways

The inhibition of PRC2 affects the H3K27me3 pathway . This pathway is crucial for maintaining the balance of gene expression. When PRC2 is inhibited, the level of H3K27me3 decreases, leading to the derepression of certain genes . The downstream effects of this include changes in cell differentiation and development .

Result of Action

The result of the action of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is a change in gene expression due to the reduction of H3K27me3 . This can lead to changes in cell differentiation and development . In the specific case of Arabidopsis seedlings, treatment with the compound was shown to affect both seed germination and root growth .

属性

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYFAZZOIWIVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。